molecular formula C20H39NO3 B1329668 N-Stearoylglycine CAS No. 6333-54-6

N-Stearoylglycine

Cat. No. B1329668
CAS RN: 6333-54-6
M. Wt: 341.5 g/mol
InChI Key: UEYROBDNFIWNST-UHFFFAOYSA-N
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Description

N-Stearoylglycine is a fatty acid amide resulting from the formal condensation of the carboxy group of octadecanoic acid with the amino group of glycine . It is a N-acylglycine 18:0 and a fatty amide . It is functionally related to an octadecanoic acid . It is a lipid and has a small ionizable polar headgroup whose charge is pH dependent and whose amide moiety can form H-bonded network between adjacent molecules in ordered films .


Molecular Structure Analysis

N-Stearoylglycine has a molecular formula of C20H39NO3 . Its InChI is InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) . The Canonical SMILES is CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O .

Scientific Research Applications

Peptoid Secondary Structure Influence

N-Stearoylglycine, as a part of the N-substituted glycine oligomers family, known as peptoids, plays a role in influencing the secondary structure of peptoids. Research has shown that the introduction of certain aromatic side-chain structures, similar to those in N-Stearoylglycine, can significantly impact the local backbone conformation of peptoids (Fowler, Luechapanichkul, & Blackwell, 2009).

Role in Spinal Cord and Analgesia

N-Stearoylglycine is part of a class of endogenous lipids like N-arachidonyl-glycine (NAGly), which is generated within the spinal cord. These compounds play a role in producing spinally mediated analgesia through non-cannabinoid mechanisms. They are crucial in understanding the actions within the superficial dorsal horn, a key site for many analgesic agents (Jeong, Vandenberg, & Vaughan, 2010).

Metabolomics Analysis and Diabetes Study

In metabolomics, N-Stearoylglycine derivatives, categorized under N-Acyl glycines (NAGlys), are used in diagnosing metabolic diseases. A study demonstrated a method for detecting NAGlys in plasma and urine, revealing their potential as diagnostic biomarkers for type II diabetes and related complications (Xiang et al., 2023).

Pain Treatment and Glycine Transport

N-Stearoylglycine, as part of N-arachidonyl-glycine (NAGly) family, has shown potential as an analgesic. It's understood that NAGly inhibits glycine transport by GlyT2, a novel target for drug development in treating pain, especially neuropathic pain. This underlines the significance of compounds like N-Stearoylglycine in developing new pain relief methods (Vandenberg, Ryan, Carland, Imlach, & Christie, 2014).

Role in Lipid Signaling

N-Stearoylglycine belongs to a family of N-acyl glycines, an important class of lipid signaling molecules. These compounds exhibit a range of biological activities like antinociceptive and anti-inflammatory effects, and they're found throughout the body, suggesting region-specific functionality. Understanding their biosynthesis and metabolism is crucial for comprehending their roles in various physiological processes (Bradshaw, Rimmerman, Hu, Burstein, & Walker, 2009).

properties

IUPAC Name

2-(octadecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYROBDNFIWNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935894
Record name N-(1-Hydroxyoctadecylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stearoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Stearoylglycine

CAS RN

6333-54-6, 158305-64-7
Record name Stearoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6333-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine stearamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15863
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxyoctadecylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
ST Reddy, MJ Swamy - Chemistry and physics of lipids, 2017 - Elsevier
… Among NAANs, N-acylglycines (such as N-palmitoylglycine and N-stearoylglycine), isolated from rat brain and other peripheral mammalian tissues, have been found to exhibit …
Number of citations: 7 www.sciencedirect.com
D Yang - 2005 - oaktrust.library.tamu.edu
Herein are presented collective studies of amino acid-based surfactants, also known as lipoamino acids, at liquid interfaces. Chapter III describes an investigation of domain …
Number of citations: 5 oaktrust.library.tamu.edu
JYJ Uang, DP Parazak, HY Chiu, KJ Stine - Journal of colloid and interface …, 1995 - Elsevier
… The compound Nstearoylglycine methyl ester was prepared using the procedure reported by Zeelen (12). Glycine methyl ester hydrochloride (99%) and stearoyl chloride (99%) were …
Number of citations: 6 www.sciencedirect.com
RL Anderson, DJ Merkler - Journal of biology and nature, 2017 - ncbi.nlm.nih.gov
… , N-arachidonoylglycine, and N-docosahexaenoylglycine from the central nervous system (CNS) and tissues of the rat [3], and N-palmitoyglycine, N-oleoylglycine, N-stearoylglycine, …
Number of citations: 11 www.ncbi.nlm.nih.gov
D Matyszewska, S Sek, E Jabłonowska, B Pałys… - Langmuir, 2014 - ACS Publications
… Combination of surface analytical techniques was employed to investigate the interfacial behavior of the two designed lipids—N-stearoylglycine (1) and its bulky neutral headgroup-…
Number of citations: 7 pubs.acs.org
M Takehara - Colloids and surfaces, 1989 - Elsevier
… N-Stearoylglycine forms a condensed film which is quite similar to that of stearic acid . N-Stearoylalanine also forms a condensed film but its limiting area is larger than that of glycine …
Number of citations: 111 www.sciencedirect.com
MSF Lie Ken Jie, HB Lao, DWY Leung - Lipids, 1990 - Springer
… N-Lauroylaspartic acid, N-stearoylglycine and N-stearoylglutamic acid were also shown to improve the quality of bread by enhancing proteolysis of wheat proteins (6,7). While most past …
Number of citations: 1 link.springer.com
ML Wolfson, F Correa, E Leishman, C Vercelli… - Molecular and cellular …, 2015 - Elsevier
Genital tract infections are a common complication of human pregnancy that can result in miscarriage. We have previously shown that a lipopolysaccharide (LPS) induces embryonic …
Number of citations: 32 www.sciencedirect.com
J O'Byrne, MC Hunt, DK Rai, M Saeki… - Journal of Biological …, 2003 - ASBMB
… We also confirmed the formation of N-stearoylglycine by BACAT using ESMS (data not shown). A more detailed kinetic analysis of hBACAT activity with arachidoyl-CoA resulted in a V …
Number of citations: 95 www.jbc.org
ST Reddy, KP Krovi, MJ Swamy - Crystal growth & design, 2014 - ACS Publications
N-Acylglycines (NAGs) with different acyl chains have been found in the mammalian brain and other tissues. They exhibit significant biological and pharmacological properties and …
Number of citations: 28 pubs.acs.org

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